

A Comprehensive Technical Guide to the Physicochemical Properties of 4'-Phenoxyacetophenone

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Compound of Interest

Compound Name: *4'-Phenoxyacetophenone*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential physicochemical properties of **4'-Phenoxyacetophenone**, a versatile ketone with significant applications in organic synthesis and medicinal chemistry. The following sections are designed to offer not only a compilation of data but also a practical understanding of the experimental methodologies and the scientific rationale behind them, ensuring a robust foundation for its use in research and development.

Chemical Identity and Structural Elucidation

4'-Phenoxyacetophenone, an aromatic ketone, is structurally characterized by a phenoxy group and an acetyl group attached to a benzene ring. This unique arrangement of functional groups dictates its chemical reactivity and physical behavior.

Identifier	Value	Source
IUPAC Name	1-(4-phenoxyphenyl)ethanone	[1]
Synonyms	p-Phenoxyacetophenone, 4-Acetylphenyl phenyl ether	[2]
CAS Number	5031-78-7	[2] [3]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[2] [3]
Molecular Weight	212.24 g/mol	[2]
Chemical Structure		

Diagram 1: Chemical Structure of **4'-Phenoxyacetophenone**

Caption: 2D structure of **4'-Phenoxyacetophenone**.

Physical and Thermal Properties

The physical state and thermal characteristics of a compound are critical for its handling, storage, and application in various chemical processes.

Property	Value	Experimental Method
Appearance	White to light yellow crystalline powder	Visual Inspection
Melting Point	50-52 °C	Differential Scanning Calorimetry (DSC)
Boiling Point	200 °C at 12 mmHg	Vacuum Distillation
Flash Point	113 °C (closed cup)	Closed-cup flash point tester

In-depth Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

While traditional melting point apparatus provides a range, Differential Scanning Calorimetry (DSC) offers a more precise and quantitative analysis of the melting process. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This technique not only provides an accurate melting point (T_m) but also the enthalpy of fusion (ΔH_{fus}), which is the energy required to induce the phase change.

Rationale for using DSC:

- High Precision and Accuracy: DSC provides highly reproducible and accurate data.
- Quantitative Data: It quantifies the energy associated with thermal transitions.
- Purity Assessment: The shape of the DSC peak can provide an indication of the sample's purity. Impurities typically lead to a broadening of the melting peak and a depression of the melting point.^[4]

Experimental Protocol: DSC Analysis of **4'-Phenoxyacetophenone**

- Sample Preparation: Accurately weigh 5-10 mg of **4'-Phenoxyacetophenone** into an aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to 80 °C at a heating rate of 10 °C/min.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Diagram 2: Workflow for DSC Analysis

Caption: A streamlined workflow for melting point determination using DSC.

Solubility Profile

The solubility of **4'-Phenoxyacetophenone** in various solvents is a key parameter for its use in synthesis, purification, and formulation. As a general rule, "like dissolves like," meaning polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.^[5] **4'-Phenoxyacetophenone**, with its polar carbonyl group and large non-polar aromatic structure, exhibits a nuanced solubility profile.

Solvent	Solubility	Rationale
Water	Insoluble	The large, non-polar aromatic rings dominate the molecule's character, making it hydrophobic. ^{[2][3]}
Ethanol	Soluble	The hydroxyl group of ethanol can interact with the polar carbonyl group of 4'-phenoxyacetophenone.
Acetone	Soluble	Acetone is a polar aprotic solvent that can effectively solvate the polar carbonyl group. ^[3]
Hexane	Sparingly soluble	Hexane is a non-polar solvent and has limited interaction with the polar carbonyl group.

Experimental Protocol: Qualitative Solubility Determination

- Preparation: Add approximately 25 mg of **4'-Phenoxyacetophenone** to a small test tube.
- Solvent Addition: Add 0.75 mL of the desired solvent in small portions.
- Observation: After each addition, vigorously shake the test tube and observe if the solid dissolves completely.
- Classification:

- Soluble: The entire solid dissolves.
- Sparingly soluble: A portion of the solid dissolves.
- Insoluble: The solid does not visibly dissolve.

This protocol provides a rapid and effective way to screen for suitable solvents for reactions, recrystallization, and formulation development.[\[6\]](#)[\[7\]](#)

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, allowing for unambiguous identification and structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **4'-Phenoxyacetophenone**, the key diagnostic absorption bands are related to the carbonyl group and the aromatic rings.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C=O (Ketone)	Stretch	~1685
C=C (Aromatic)	Stretch	1600-1450
C-O-C (Ether)	Asymmetric Stretch	~1240
sp ² C-H (Aromatic)	Stretch	3100-3000
sp ³ C-H (Methyl)	Stretch	3000-2850

Interpretation: The carbonyl (C=O) stretching frequency in aromatic ketones is typically lower than in aliphatic ketones (around 1715 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes the pi electrons and weakens the C=O bond.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Sample Preparation: Place a small amount of the powdered **4'-Phenoxyacetophenone** directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Rationale for ATR-IR: This technique requires minimal sample preparation and is suitable for solid samples, making it a rapid and convenient method for routine analysis.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR (Proton NMR):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9	Doublet	2H	Aromatic protons ortho to the carbonyl group
~7.4	Multiplet	2H	Aromatic protons of the phenoxy group
~7.2	Multiplet	1H	Aromatic proton of the phenoxy group
~7.0	Multiplet	4H	Aromatic protons
~2.5	Singlet	3H	Methyl protons of the acetyl group

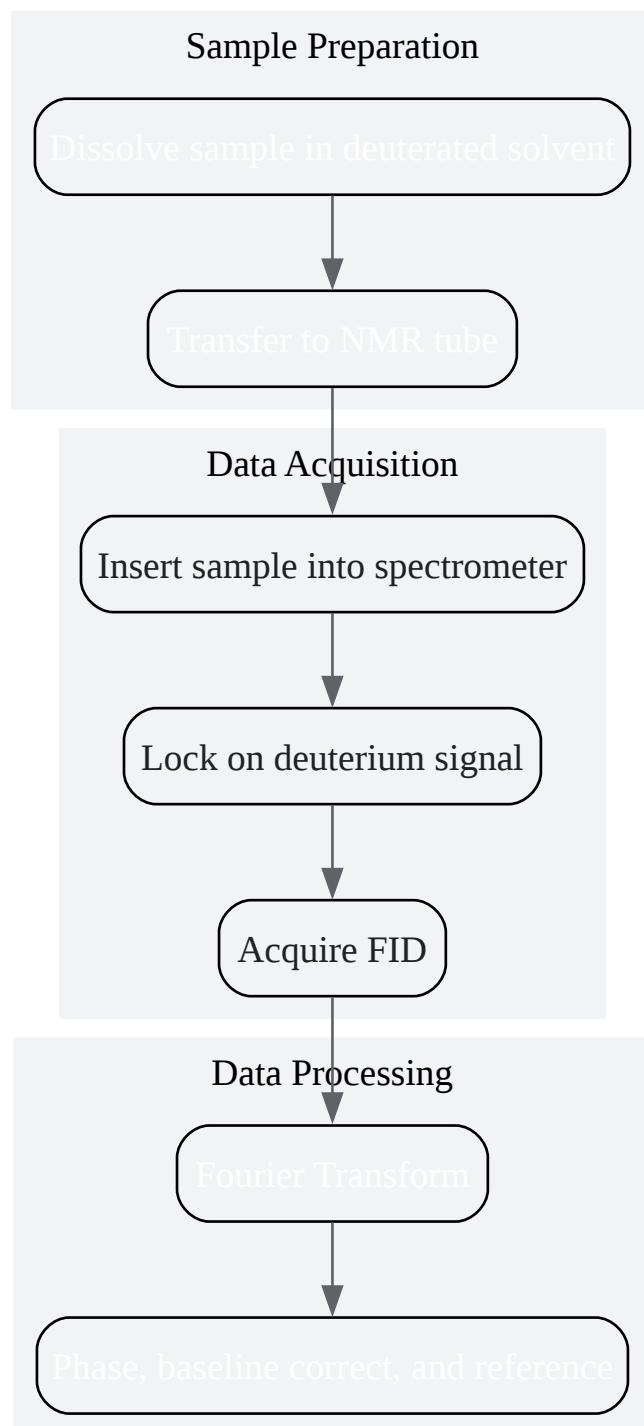
^{13}C NMR (Carbon NMR):

Chemical Shift (δ , ppm)	Assignment
~197	Carbonyl carbon
~162	Aromatic carbon attached to the ether oxygen
~156	Aromatic carbon of the phenoxy group attached to oxygen
~132-120	Aromatic carbons
~26	Methyl carbon

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **4'-Phenoxyacetophenone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[10]
- Instrument Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the magnet's temperature. The instrument is locked onto the deuterium signal of the solvent.
- Data Acquisition: Acquire the ^1H spectrum followed by the ^{13}C spectrum. For ^{13}C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.
- Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane).

Diagram 3: NMR Spectroscopy Workflow



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Caption: A standard workflow for acquiring NMR spectra.

Applications in Research and Drug Development

4'-Phenoxyacetophenone serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.^[3] Aryl ketones, in general, are versatile synthons for the creation of heterocyclic compounds, which are prevalent in many drug molecules.^[11]

- Pharmaceutical Intermediates: The phenoxy and acetyl moieties can be further functionalized to introduce a variety of substituents, making it a key intermediate in the synthesis of potential therapeutic agents.^[3]
- Organic Synthesis: It is used as a starting material for reactions such as the Willgerodt-Kindler reaction to produce 4-phenoxyphenylacetic acid and its derivatives, which have applications in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **4'-Phenoxyacetophenone**.

- Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.^[1]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area.
- Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of **4'-Phenoxyacetophenone**. By understanding these properties and the experimental techniques used to determine them, researchers, scientists, and drug development professionals can effectively and safely utilize this compound in their work. The provided protocols and rationales are intended to serve as a practical resource for laboratory applications.

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